2-Indanone
Overview
Description
2-Indanone is an organic compound with the molecular formula C₉H₈O. It is a colorless to pale yellow solid with a characteristic odor. This compound is a member of the indanone family, which consists of bicyclic structures containing a benzene ring fused to a cyclopentanone ring. This compound is notable for its applications in organic synthesis and its presence in various natural products.
Mechanism of Action
Target of Action
2-Indanone, also known as β-Hydrindone , is a prominent motif found in numerous natural products and pharmaceuticals . It has been reported that this compound and its derivatives have been explored as inhibitors of cholinesterases , which play a crucial role in the treatment of Alzheimer’s disease . The primary target of this compound is the enzyme cyclooxygenase (COX) , which is responsible for prostaglandin synthesis .
Mode of Action
This compound interacts with its primary target, COX, by inhibiting its activity . This inhibition is achieved through the action of the indanone derivative CGP 28238, a sulfonamide exhibiting selective inhibition of COX-2 with no effect on COX-1 . This selective inhibition contributes to the compound’s excellent gastrointestinal safety .
Biochemical Pathways
The inhibition of COX by this compound affects the prostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in inflammation, pain, and other physiological processes. By inhibiting COX, this compound reduces the production of prostaglandins, thereby potentially alleviating symptoms associated with conditions like inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation due to its inhibition of prostaglandin synthesis . Additionally, some indanone-chalcone derivatives have shown remarkable inhibitory activities against acetylcholinesterase and self-induced Aβ1–42 aggregation, which are key factors in Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-Indanone is known to undergo various biochemical reactions. For instance, it undergoes TiCl4-Mg mediated coupling with CHBr3 to yield dibromomethyl carbinol . It also reacts with 5,5-dimethyl-3-pyrazolidinone to yield 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone
Cellular Effects
The cellular effects of this compound are not well-studied. Some derivatives of this compound have shown significant cellular effects. For instance, arylidene indanones have been explored as inhibitors of cholinesterases towards the treatment of Alzheimer’s disease, as tubulin depolymerizing agents, as inhibitors of breast cancer and leukemia, inhibitors of dual specificity phosphatase (DUSP), as antimalarials, and for many other uses
Molecular Mechanism
It is known that this compound undergoes various chemical reactions, suggesting that it may interact with biomolecules in a complex manner
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound, suggesting that it may have long-term effects on cellular function
Dosage Effects in Animal Models
Some derivatives of this compound have shown significant effects in animal models
Metabolic Pathways
It is known that this compound can undergo various chemical reactions, suggesting that it may be involved in complex metabolic pathways
Transport and Distribution
Given its chemical properties, it is likely that this compound can be transported and distributed within cells and tissues in a complex manner
Subcellular Localization
Given its chemical properties, it is likely that this compound can localize to specific compartments or organelles within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Indanone can be synthesized through several methods:
Oxidation of Indane: One common method involves the oxidation of indane using oxidizing agents such as potassium permanganate or chromium trioxide.
Cyclization of Phenylpropionic Acid: Another method involves the cyclization of phenylpropionic acid under acidic conditions to form this compound.
Palladium-Catalyzed Carbonylation: This method involves the carbonylation of unsaturated aryl iodides and dienyl triflates using palladium catalysts.
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of indane due to its efficiency and cost-effectiveness. The reaction typically employs strong oxidizing agents and is conducted under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Indanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phthalic acid derivatives.
Reduction: Reduction of this compound can yield 2-indanol, a valuable intermediate in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and rhodium catalysts are commonly used in cyclization and carbonylation reactions.
Major Products Formed:
Oxidation Products: Phthalic acid derivatives.
Reduction Products: 2-Indanol.
Substitution Products: Various substituted indanones depending on the reagents used.
Scientific Research Applications
2-Indanone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studies have explored its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the manufacture of fragrances, dyes, and agrochemicals.
Comparison with Similar Compounds
- 1-Indanone
- Indene
- 2-Indanol
2-Indanone’s unique structure and reactivity make it a valuable compound in various fields of research and industry, distinguishing it from its analogs.
Properties
IUPAC Name |
1,3-dihydroinden-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJJFEIKYGFCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052288 | |
Record name | 1,3-Dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-13-4 | |
Record name | 2-Indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Inden-2-one, 1,3-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Inden-2-one, 1,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-INDEN-2-ONE, 1,3-DIHYDRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I79N673DE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-indanone?
A1: The molecular formula of this compound is C9H8O, and its molecular weight is 132.16 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound has been characterized using infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] The rotational spectrum of this compound has also been analyzed. []
Q3: Are there any notable features in the IR spectrum of this compound?
A3: Yes, the IR spectrum of this compound exhibits a characteristic carbonyl (C=O) stretching band. [, , ] In cycloketones like this compound, the position of this band is influenced by ring strain. []
Q4: What are some synthetic routes to this compound and its derivatives?
A4: this compound can be synthesized through various methods, including:
- Acid-catalyzed cyclization: This approach has been used to prepare isotruxene from 1-indanone and this compound. []
- [4 + 1] Annulation reactions: (Trialkylsilyl)arylketenes react with (trimethylsilyl)diazomethane to form this compound derivatives. []
- Ruthenium-catalyzed cyclization: (o-Ethynyl)phenyl epoxides undergo cyclization in the presence of a ruthenium catalyst to form 2-naphthols or 1-alkylidene-2-indanones, depending on the epoxide substituents. The reaction involves a novel oxygen transfer from the epoxide to its terminal alkyne. []
- Pt-catalyzed Rautenstrauch reaction: This method utilizes propargyl carbonates to create functionalized indene derivatives, which can be further transformed into 2-indanones through a Rautenstrauch/Tsuji-Trost reaction. []
Q5: How can this compound be used as a building block for other compounds?
A5: this compound serves as a versatile starting material for various compounds, including:
- Indenoporphyrins: These highly modified porphyrins can be synthesized starting from this compound. The process involves Knorr-type reactions to form indenopyrroles, followed by several steps to ultimately yield the indenoporphyrin. []
- Benz[b]Indeno[1,2-e]Pyran-11(6H)-Ones and Benz[b]Indeno[1,2-e]Thiopyran-11(6H)-One: These fused-ring structures can be synthesized through the reaction of dilithiated this compound with lithiated methyl salicylates or lithiated methyl thiosalicylate. []
Q6: Can this compound undergo biotransformation?
A6: Yes, this compound can be biotransformed by certain bacteria.
- Naphthalene dioxygenase (NDO): Pseudomonas sp. strain 9816/11, which expresses NDO, oxidizes this compound to 2-hydroxy-1-indanone. []
- Toluene dioxygenase (TDO): P. putida F39/D cells expressing TDO, convert this compound to (S)-2-hydroxy-1-indanone with high enantiomeric excess. []
- Arthrobacter sp. strain F101: This strain further metabolizes this compound to 3-isochromanone. []
Q7: What is significant about the microbial oxidation of this compound?
A7: The microbial oxidation of both 1-indanone and this compound by NDO and TDO proceeds through a monooxygenation mechanism, incorporating a single oxygen atom from molecular oxygen. This is notable because it provides a direct route to specific hydroxyindanone products, potentially offering an alternative to chemical synthesis. []
Q8: What is the pKa of this compound and what does it indicate about its chemical reactivity?
A8: The pKa of this compound in DMSO is 17.64. [] This value provides information about the acidity of the benzylic protons and the ability of the this compound anion to delocalize negative charge.
Q9: How does the structure of this compound influence its anion's charge delocalization?
A9: Compared to the anions of 2-tetralone and 2-benzosuberone, the this compound anion exhibits greater delocalization of negative charge into the aromatic ring. This is attributed to the structural constraints of the five-membered ring, which encourages a more planar conformation and better orbital overlap, even though it increases internal strain. []
Q10: How does this compound behave under photochemical conditions?
A10: this compound, when exposed to UV light, can generate o-xylylene through a photochemical reaction. [] This process has been studied using techniques like two-pulse fluorescence and transient absorption spectroscopy. []
Q11: What happens when 1-hydroxy-2-indanones are irradiated with UV light?
A11: Irradiating 1-hydroxy-2-indanones leads to the formation of photoenols, which are intermediates that can undergo further reactions to yield various products. [, ] The specific products formed, as well as the lifetime of the intermediate photoenols, are influenced by the substituents on the 1-hydroxy-2-indanone molecule. []
Q12: What is the significance of photoenol formation from 1-hydroxy-2-indanones?
A12: This photochemical pathway offers an alternative route to generate photoenols. The process and the subsequent reactions of the photoenols provide insights into photochemical reaction mechanisms and potential synthetic applications. [, ]
Q13: What are some potential applications of this compound and its derivatives?
A13: this compound derivatives have shown potential in various areas, including:
- Tyrosinase inhibitors: Curcumin analogs based on the this compound scaffold exhibit strong inhibitory effects on tyrosinase, making them potentially useful in food preservation. []
- Ligand precursors: Substituted indenes, easily synthesized from this compound, are valuable precursors for transition-metal complexes used in catalysis. []
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